molecular formula C19H29N3O5S B2401341 N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-26-0

N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2401341
CAS No.: 872724-26-0
M. Wt: 411.52
InChI Key: AZOZCWSNZXFWJT-UHFFFAOYSA-N
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Description

N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex oxalamide derivative characterized by a butyl group at the N1 position and a 1,3-oxazinan-2-ylmethyl substituent at the N2 position. The oxazinan ring is sulfonylated at the 3-position with a 2,5-dimethylphenyl group, contributing to steric bulk and electronic modulation. The sulfonyl group and dimethylphenyl moiety may enhance lipophilicity compared to simpler oxalamides, while the oxazinan ring introduces conformational rigidity .

Properties

IUPAC Name

N-butyl-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S/c1-4-5-9-20-18(23)19(24)21-13-17-22(10-6-11-27-17)28(25,26)16-12-14(2)7-8-15(16)3/h7-8,12,17H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOZCWSNZXFWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O6SC_{23}H_{29}N_{3}O_{6}S, with a molecular weight of 475.6 g/mol. Its structural components include an oxazinan ring and a sulfonyl group, which are hypothesized to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of 1,3,4-oxadiazoles have shown significant antimicrobial activity against various strains of bacteria and fungi. The mechanism is thought to involve the interaction of the -N=CO group with microbial DNA or RNA synthesis pathways .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-acetyl-1,3,4-oxadiazoleMRSA32 µg/mL
3-acetyl-1,3,4-oxadiazoleE. coli16 µg/mL
N1-butyl-N2-(4-methoxybenzyl)oxalamideC. albicans64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of this compound. In vitro studies using L929 fibroblast cells indicated that certain concentrations led to increased cell viability, suggesting a potential for therapeutic applications .

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%) after 48 hours
N1-butyl-N2-(4-methoxybenzyl)oxalamide10092%
N1-butyl-N2-(4-methoxybenzyl)oxalamide20068%
Control (DMSO)-100%

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group may inhibit specific enzymes critical for bacterial growth.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The oxazinan moiety could interact with nucleic acids or their precursors.

Case Studies

A notable case study involved the synthesis and testing of related oxazinan derivatives in both microbial and cytotoxicity assays. These studies demonstrated that modifications in the chemical structure significantly influenced both antimicrobial efficacy and cytotoxicity profiles .

Summary of Findings

The reviewed literature suggests that this compound possesses promising biological activities with potential applications in medicinal chemistry. Further studies are warranted to explore its full therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Other Oxalamide Derivatives

Thermodynamic and Hydrogen Bonding Properties

N1,N2-bis(2-nitrophenyl)oxalamide () serves as a reference oxalamide with nitro substituents. Its thermodynamic parameters (ΔH° = +28.5 kJ/mol, ΔS° = +95 J/mol·K) indicate disrupted intramolecular hydrogen bonds (HBs) and increased solvent disorder upon dissolution. Ethyl N-phenyloxalamate (ΔH° = +18.9 kJ/mol, ΔS° = +72 J/mol·K) further highlights how substituent bulkiness modulates solvent interactions .

Comparison with Sulfonamide/Sulfanyl Derivatives

Compounds 7c–7f () feature sulfanyl-linked oxadiazole-thiazole cores, with molecular weights (375–389 g/mol) and melting points (134–178°C). Their sulfanyl groups enhance π-π stacking and dipole interactions, contributing to moderate thermal stability. The oxazinan ring’s conformational flexibility may also improve solubility in aprotic solvents compared to rigid oxadiazole-thiazole systems .

Comparison with Fluorinated Analogs

The difluorophenyl analog () replaces dimethylphenyl with electron-withdrawing fluorine atoms, altering electronic density and HB capacity. Fluorine’s inductive effects could enhance metabolic stability but reduce solubility in polar solvents compared to the target compound’s dimethylphenyl group.

Data Tables

Table 1: Physicochemical Properties of Sulfanyl-Linked Oxadiazole-Thiazole Compounds ()

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
7c C16H17N5O2S2 375 134–136
7d C17H19N5O2S2 389 142–144
7e C18H21N5O2S2 403 156–158
7f C18H21N5O2S2 403 172–174

Table 2: Thermodynamic Parameters of Oxalamide Derivatives ()

Compound ΔH° (kJ/mol) ΔS° (J/mol·K) HB Scheme
N1,N2-bis(2-nitrophenyl)oxalamide +28.5 +95 Partial intramolecular HB
Ethyl N-phenyloxalamate +18.9 +72 Solvent-dominated HB
Compound 3 (Hypothetical) +35.0* +110* Three-centered intramolecular HB

*Predicted values based on structural analogy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves sequential coupling of oxalyl chloride with butylamine and the oxazinan-methyl intermediate. Key steps include:

  • Sulfonylation : Reacting the oxazinan precursor with 2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Oxalamide formation : Use oxalyl chloride in tetrahydrofuran (THF) with controlled temperature (0–5°C) to avoid side reactions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : 1H/13C NMR to confirm substituent integration (e.g., butyl chain protons at δ 0.8–1.5 ppm, sulfonyl aromatic protons at δ 7.1–7.4 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion [M+H]+ (expected m/z ~479.5) .
  • FTIR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (asymmetric/symmetric S=O stretches) confirm functional groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility : Use HPLC to measure logP (octanol/water partition coefficient) for pharmacokinetic profiling .

Advanced Research Questions

Q. How can reaction yields be improved for the sulfonylation step, given conflicting reports of 45–75% efficiency?

  • Methodology :

  • Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack on sulfonyl chloride .
  • Solvent effects : Test polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce side-product formation .
  • Microwave-assisted synthesis : Shorten reaction time (10–15 min at 80°C) to improve yield by 15–20% .

Q. What computational tools can predict binding interactions of this compound with RORγ or other nuclear receptors?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on the sulfonyl group’s role in hydrogen bonding .
  • MD simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of the ligand-receptor complex .
  • QSAR models : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond acceptor count .

Q. How can contradictory cytotoxicity data (e.g., IC50 variability across cell lines) be resolved?

  • Methodology :

  • Orthogonal assays : Validate results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives .
  • Metabolic profiling : LC-MS analysis of intracellular compound levels to confirm bioaccumulation correlates with potency .
  • Target engagement : Use thermal shift assays (TSA) to confirm direct binding to suspected protein targets .

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